molecular formula C11H13N3OS B12113226 3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine

3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine

Cat. No.: B12113226
M. Wt: 235.31 g/mol
InChI Key: JSMJZBNRYPYBSF-UHFFFAOYSA-N
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Description

3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiophene and oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

    Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with piperidine under suitable conditions, often involving a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Explored for its electronic properties in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperidine
  • 3-(5-Methyl-1,3,4-oxadiazol-2-YL)piperidine
  • 3-(5-Pyridin-2-YL-1,3,4-oxadiazol-2-YL)piperidine

Uniqueness

3-(5-Thiophen-2-YL-1,3,4-oxadiazol-2-YL)piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its phenyl, methyl, or pyridinyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-piperidin-3-yl-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(15-10)9-4-2-6-16-9/h2,4,6,8,12H,1,3,5,7H2

InChI Key

JSMJZBNRYPYBSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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